Antifungal Activity of the 4-Chlorophenyl Scaffold vs. Other 1-Aryl-1,2,3-Triazole Analogs Against Clinical Candida Isolates
In a head-to-head microdilution broth assay against 42 clinical isolates of four Candida species, the 4-chlorophenyl-bearing triazole derivative 2-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol (compound 4c) was the only compound among ten 1-aryl analogs (4a–4j) to display measurable antifungal activity against all tested strains, with MIC values ranging from 128 to 256 µg·mL⁻¹ [1]. By contrast, the 4-fluorophenyl analog (4a), the 4-bromophenyl analog (4b), and the 4-iodophenyl analog (4d) exhibited substantially weaker activity with MIC values of 1024–2048 µg·mL⁻¹, while the unsubstituted phenyl (4e), 4-methylphenyl (4f), and other heteroaryl-substituted analogs (4g–4j) showed no detectable activity (MIC >2048 µg·mL⁻¹) against the majority of tested strains [1]. The reference drug fluconazole showed MIC values of 0.5–64 µg·mL⁻¹ for susceptible isolates, but nine isolates displayed frank fluconazole resistance (MIC >64 µg·mL⁻¹), against which compound 4c retained activity (MIC 128–256 µg·mL⁻¹) [1].
| Evidence Dimension | In vitro antifungal activity (MIC, µg·mL⁻¹) against 42 Candida isolates (C. albicans, C. tropicalis, C. parapsilosis, C. krusei) |
|---|---|
| Target Compound Data | 4-Chlorophenyl analog (4c): MIC range 128–256 µg·mL⁻¹ across all 42 tested isolates |
| Comparator Or Baseline | 4-Fluorophenyl (4a): MIC 2048 µg·mL⁻¹ for most isolates; 4-Bromophenyl (4b): MIC 1024 µg·mL⁻¹; 4-Iodophenyl (4d): MIC 2048 µg·mL⁻¹; 4-Methylphenyl (4f): MIC 1024–2048 µg·mL⁻¹; Unsubstituted phenyl (4e): 1024 µg·mL⁻¹; Other analogs (4g–4j): No activity (MIC >2048 µg·mL⁻¹). Fluconazole: MIC 0.5–64 µg·mL⁻¹ (susceptible isolates); nine resistant isolates with MIC >64 µg·mL⁻¹. |
| Quantified Difference | The 4-chlorophenyl analog (4c) was 4- to >256-fold more potent than the nearest active halogen-substituted analogs (4b); the 4-fluorophenyl, 4-bromophenyl, and 4-iodophenyl substitutions resulted in ≥8-fold loss of potency relative to 4-chlorophenyl. |
| Conditions | Microdilution broth method, RPMI 1640 medium, inoculum ~2.5 × 10³ cells·mL⁻¹, 37 °C, 48 h incubation; 42 clinical Candida isolates across four species. |
Why This Matters
This dataset provides the strongest available evidence that the 4-chlorophenyl substituent is non-substitutable for achieving measurable antifungal breadth across Candida species—a decisive factor for researchers procuring this scaffold for antifungal SAR or lead optimization programs.
- [1] Lima-Neto, R.G.; Cavalcante, N.N.M.; Srivastava, R.M.; Mendonça Junior, F.J.B.; Wanderley, A.G.; Neves, R.P.; Dos Anjos, J.V. Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. Molecules 2012, 17, 5882–5892. DOI: 10.3390/molecules17055882. View Source
